

Application Note: Quantification of Lesinurad in Human Plasma using HPLC

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Compound of Interest

Compound Name: Lesinurad

Cat. No.: B10764080

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Abstract

This application note describes two robust and reliable high-performance liquid chromatography (HPLC) methods for the quantification of **Lesinurad** in human plasma samples. The primary method utilizes ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for high sensitivity and selectivity, making it suitable for pharmacokinetic studies requiring low limits of quantification. A second, more accessible method using HPLC with fluorescence detection is also presented, offering a reliable alternative for routine analysis. Detailed protocols for sample preparation, chromatographic conditions, and method validation are provided to aid researchers, scientists, and drug development professionals in the accurate measurement of **Lesinurad** concentrations in a laboratory setting.

Introduction

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that targets the URAT1 transporter in the kidneys, thereby increasing uric acid excretion and lowering serum uric acid levels.[1] It is indicated for the treatment of hyperuricemia associated with gout, in combination with a xanthine oxidase inhibitor.[2] Accurate quantification of **Lesinurad** in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring. This document provides detailed methodologies for the analysis of **Lesinurad** in human plasma using two distinct HPLC-based techniques.

Chemical Information

Compound	Chemical Name	Molecular Formula	Molecular Weight (g/mol)
Lesinurad	2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid	C ₁₇ H ₁₄ BrN ₃ O ₂ S	404.28
Diazepam (Internal Standard for UHPLC-MS/MS)	7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one	C ₁₆ H ₁₃ ClN ₂ O	284.7
Diflunisal (Internal Standard for HPLC-Fluorescence)	5-(2,4-difluorophenyl)-2-hydroxybenzoic acid	C ₁₃ H ₈ F ₂ O ₃	250.2

Method 1: UHPLC-MS/MS for High-Sensitivity Quantification

This method is ideal for studies requiring low detection limits and high throughput.

Experimental Protocol

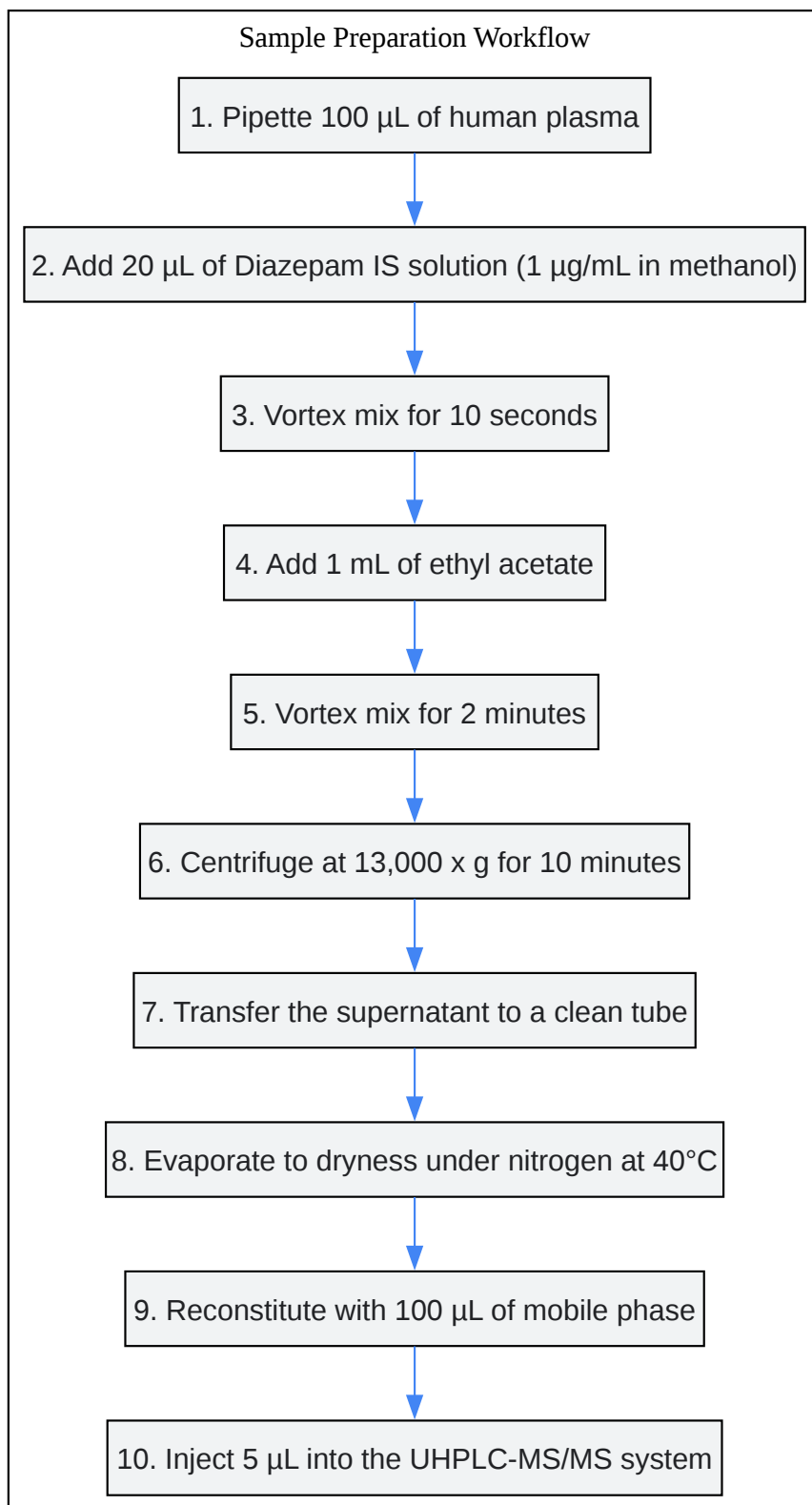
1. Materials and Reagents

- **Lesinurad** analytical standard
- Diazepam (Internal Standard, IS)
- HPLC-grade methanol, acetonitrile, and water
- Formic acid
- Human plasma (with anticoagulant, e.g., K₂EDTA)

2. Instrumentation

- UHPLC system (e.g., Agilent 1290 Infinity II LC System or equivalent)
- Triple quadrupole mass spectrometer (e.g., Agilent 6495C Triple Quadrupole LC/MS or equivalent)
- C18 analytical column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 μm)

3. Sample Preparation: Liquid-Liquid Extraction (LLE) A liquid-liquid extraction procedure is recommended for its high recovery and minimal matrix effects.[3]



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Caption: Liquid-liquid extraction workflow for plasma sample preparation.

4. Chromatographic and Mass Spectrometric Conditions

Parameter	Condition
Column	Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase	A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient	30% B to 95% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min
Flow Rate	0.4 mL/min
Column Temperature	40°C
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Lesinurad: m/z 404.0 → 221.0 Diazepam (IS): m/z 285.1 → 193.1
Collision Energy	Optimized for specific instrument
Dwell Time	100 ms

Method Validation Summary

The following table summarizes typical validation parameters for this method.

Parameter	Result
Linearity Range	1 - 2000 ng/mL ($r^2 > 0.99$)
Lower Limit of Quantification (LLOQ)	1 ng/mL
Intra-day Precision (%RSD)	< 10%
Inter-day Precision (%RSD)	< 12%
Accuracy (%RE)	Within $\pm 15\%$
Recovery	> 90%
Matrix Effect	Minimal
Stability	Stable for 24h at room temp, 3 freeze-thaw cycles, and 30 days at -80°C

Method 2: HPLC with Fluorescence Detection

This method provides a cost-effective and accessible alternative to mass spectrometry, leveraging the native fluorescence of **Lesinurad**.

Experimental Protocol

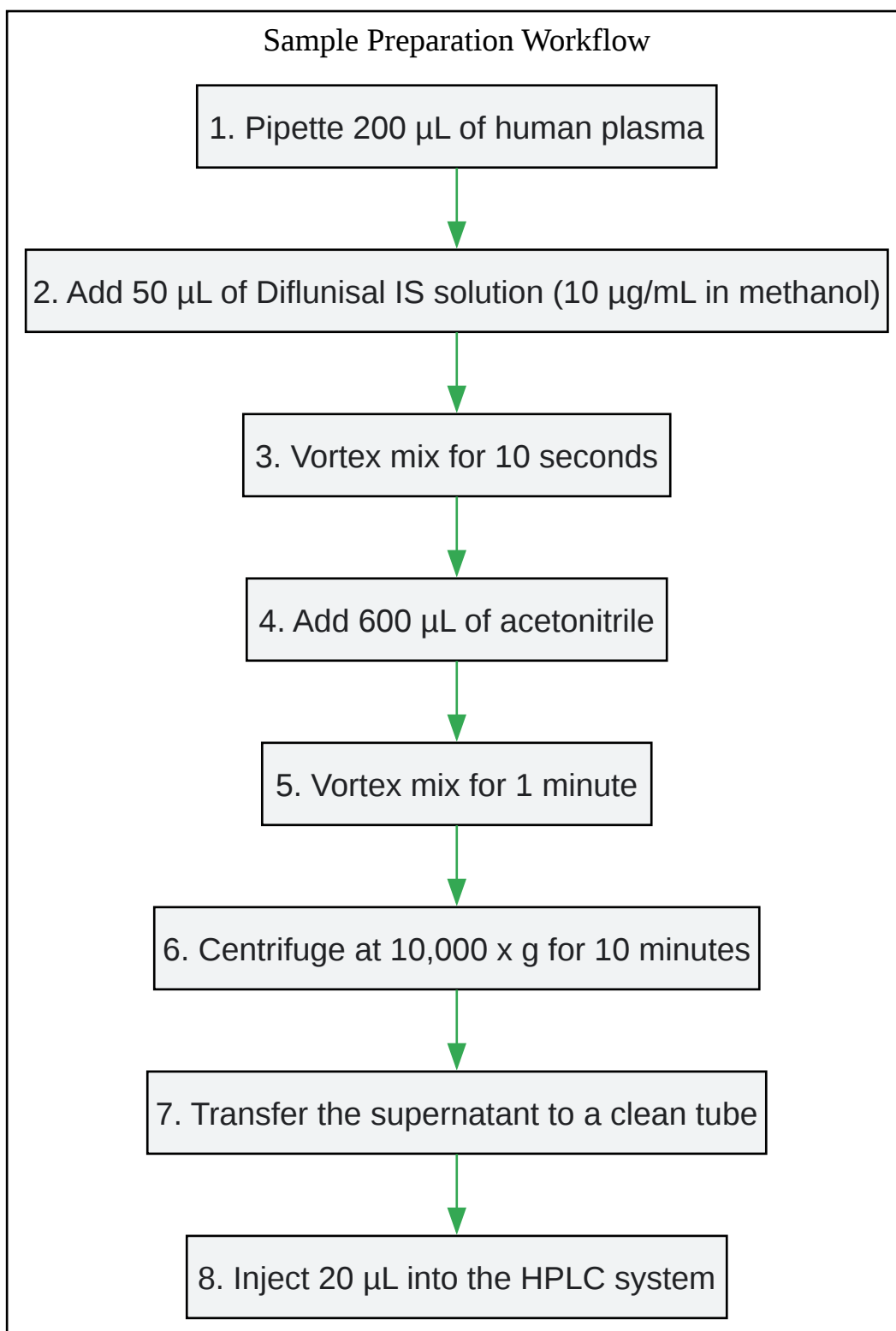
1. Materials and Reagents

- **Lesinurad** analytical standard
- Diflunisal (Internal Standard, IS)
- HPLC-grade acetonitrile and water
- Potassium phosphate monobasic
- Orthophosphoric acid
- Human plasma (with anticoagulant, e.g., K₂EDTA)

2. Instrumentation

- HPLC system with a fluorescence detector (e.g., Agilent 1260 Infinity II LC System with FLD)
- C18 analytical column (e.g., Hypersil BDS C18, 4.6 x 250 mm, 5 μ m)

3. Sample Preparation: Protein Precipitation Protein precipitation is a simple and effective method for sample clean-up for this analysis.[\[4\]](#)



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Caption: Protein precipitation workflow for plasma sample preparation.

4. Chromatographic and Detection Conditions

Parameter	Condition
Column	Hypersil BDS C18, 4.6 x 250 mm, 5 µm
Mobile Phase	Acetonitrile : 30 mM Potassium Phosphate Buffer (pH 5.5) (32:68, v/v)
Flow Rate	1.0 mL/min
Column Temperature	40°C
Fluorescence Detection	Excitation: 288 nmEmission: 343 nm

Method Validation Summary

The following table summarizes typical validation parameters for the HPLC-Fluorescence method.

Parameter	Result
Linearity Range	50 - 700 ng/mL ($r^2 > 0.99$)[5]
Lower Limit of Quantification (LLOQ)	50 ng/mL[5]
Intra-day Precision (%RSD)	< 15%
Inter-day Precision (%RSD)	< 15%
Accuracy (%RE)	Within $\pm 15\%$
Recovery	> 85%
Stability	Stable under typical laboratory storage conditions

Data Analysis and Quantification

For both methods, a calibration curve is constructed by plotting the peak area ratio of **Lesinurad** to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of $1/x^2$ is typically used. The

concentration of **Lesinurad** in the quality control and unknown plasma samples is then calculated from the regression equation of the calibration curve.

Conclusion

The two methods presented provide reliable and accurate means for the quantification of **Lesinurad** in human plasma. The UHPLC-MS/MS method offers superior sensitivity and is recommended for pharmacokinetic studies with low expected concentrations. The HPLC-fluorescence method is a robust and accessible alternative suitable for a variety of research applications. The choice of method will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation.

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References

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